2,7,7-Trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2,7,7-Trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of polyhydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
The synthesis of 2,7,7-Trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-component reaction known as the Hantzsch reaction. This reaction is carried out by condensing an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent for several hours to yield the desired product .
Chemical Reactions Analysis
2,7,7-Trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups using suitable reagents and conditions
Scientific Research Applications
2,7,7-Trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs due to its potential biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various polyhydroquinoline derivatives, which are important in the pharmaceutical industry.
Catalysis: It is used in catalytic studies, particularly in the development of new catalysts for organic reactions
Mechanism of Action
The mechanism of action of 2,7,7-Trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as a calcium channel blocker, which is useful in treating cardiovascular diseases .
Comparison with Similar Compounds
2,7,7-Trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other similar compounds such as:
Benzyl 2,7,7-Trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolinecarboxylate: This compound has a benzyl group instead of a carbonitrile group, which may result in different biological activities and chemical properties.
Pentyl 2,7,7-Trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: This compound has a pentyl ester group, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C19H19N3O3/c1-11-13(10-20)17(12-6-4-5-7-15(12)22(24)25)18-14(21-11)8-19(2,3)9-16(18)23/h4-7,17,21H,8-9H2,1-3H3 |
InChI Key |
OJRFMIFSJAAETE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3[N+](=O)[O-])C#N |
Origin of Product |
United States |
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